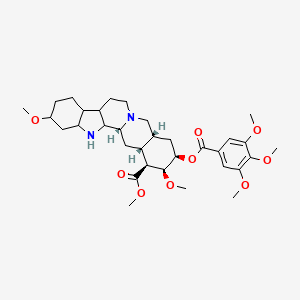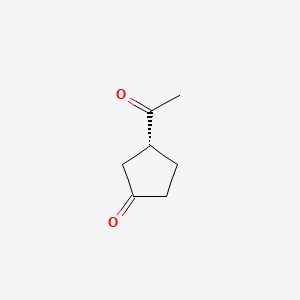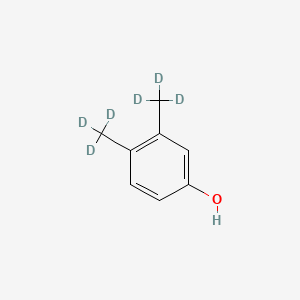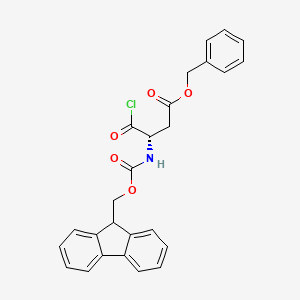
Norflurazon-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in analytical testing and scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The compound is labeled with carbon-13 and deuterium, making it useful in various research applications, including proteomics and environmental studies .
Méthodes De Préparation
The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the labeled atoms into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .
Analyse Des Réactions Chimiques
Norflurazon-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Applications De Recherche Scientifique
Norflurazon-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of norflurazon residues in environmental samples.
Biology: Employed in studies of plant physiology to understand the effects of herbicides on carotenoid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of norflurazon in biological systems.
Mécanisme D'action
Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues and ultimately plant death. The molecular targets include the active site of the enzyme, where norflurazon binds and prevents the conversion of phytoene to lycopene, a key step in the carotenoid biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Norflurazon-13C,d3 can be compared with other similar compounds, such as:
Fluridone: Another herbicide that inhibits carotenoid biosynthesis but differs in its chemical structure and specific enzyme targets.
Diflufenican: A herbicide that also affects carotenoid biosynthesis but has a different mode of action and chemical composition.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of the compound .
Propriétés
Numéro CAS |
1346603-47-1 |
|---|---|
Formule moléculaire |
C12H9ClF3N3O |
Poids moléculaire |
307.68 |
Nom IUPAC |
4-chloro-5-(trideuteriomethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
Clé InChI |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Synonymes |
4-Chloro-5-(methylamino-13C,d3)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone; 1-(3-Trifluoromethylphenyl)-4-(methylamino-13C,d3)-5-chloro-6-pyridazone; 4-Chloro-5-(methylamino-13C,d3)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone; H 9789-13C,d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


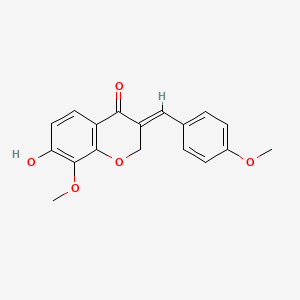
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
